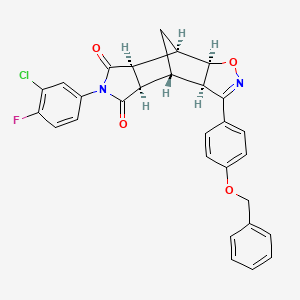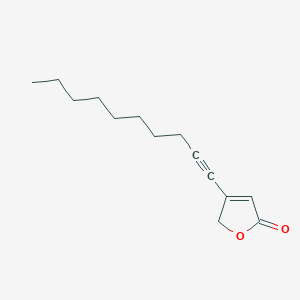![molecular formula C24H31N9O2 B12637417 Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-” is a complex organic molecule that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a cyclohexylmethyl group, a piperidinyl group, and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group, suggests potential for significant biological activity and industrial utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core urea structure. The cyclohexylmethyl group can be introduced through alkylation reactions, while the piperidinyl group can be added via nucleophilic substitution. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group is often synthesized through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of raw materials, reaction efficiency, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group can yield furanones, while reduction of nitro groups can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may exhibit significant biological activity, making it a potential candidate for drug development. Its interactions with biological targets such as enzymes and receptors can be studied to understand its pharmacological properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It may act as an inhibitor or activator of specific biological pathways, offering possibilities for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The cyclohexylmethyl and piperidinyl groups may enhance its binding affinity and specificity, while the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group may contribute to its overall biological activity. The compound may modulate specific signaling pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexyl-3-(4-fluorophenyl)urea: A similar urea derivative with potential biological activity.
N-(4-Piperidinyl)-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]urea: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of “Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its potential for diverse applications in various fields makes it a compound of significant interest.
Eigenschaften
Molekularformel |
C24H31N9O2 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea |
InChI |
InChI=1S/C24H31N9O2/c1-31-15-18-20(29-31)27-23(33-22(18)26-21(30-33)19-8-5-13-35-19)28-24(34)25-17-9-11-32(12-10-17)14-16-6-3-2-4-7-16/h5,8,13,15-17H,2-4,6-7,9-12,14H2,1H3,(H2,25,27,28,29,34) |
InChI-Schlüssel |
KRXUGZFXHINHOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5CCN(CC5)CC6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)

![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)


![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)



![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)



